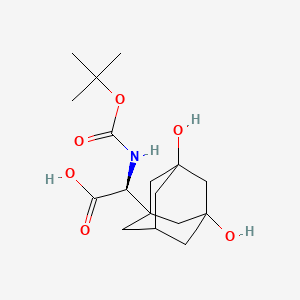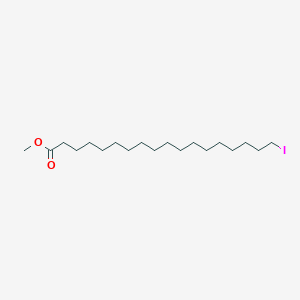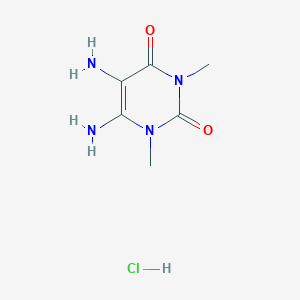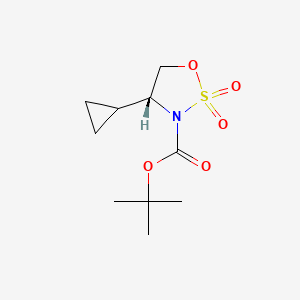
(7-Methoxyisoindolin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxyisoindolin-1-yl)methanol is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 7th position and a hydroxymethyl group at the 1st position of the isoindoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyisoindolin-1-yl)methanol typically involves the reaction of 7-methoxyisoindoline with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(7-Methoxyisoindolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is 7-methoxyisoindoline-1-carboxylic acid.
Reduction: The major product is 7-methoxyisoindolin-1-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as 7-aminoisoindolin-1-ylmethanol or 7-thioisoindolin-1-ylmethanol.
科学的研究の応用
Chemistry
(7-Methoxyisoindolin-1-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules that can be used in drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (7-Methoxyisoindolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, this compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
7-Methoxyisoindoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Isoindoline-1-ylmethanol: Lacks the methoxy group, which affects its binding affinity and specificity.
7-Hydroxyisoindoline: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
(7-Methoxyisoindolin-1-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which enhance its reactivity and binding properties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(7-methoxy-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-3-7-5-11-8(6-12)10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
InChIキー |
MSEZIELOGAYFCL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(NC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)






![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)


